![molecular formula C10H19N B2994953 1-Cyclopropylcycloheptan-1-amine CAS No. 1850982-09-0](/img/structure/B2994953.png)
1-Cyclopropylcycloheptan-1-amine
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Overview
Description
“1-Cyclopropylcycloheptan-1-amine” is a chemical compound with the CAS Number: 2248407-17-0 . It is also known as 1-cyclopropylcycloheptan-1-amine hydrochloride . It has a molecular weight of 189.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-Cyclopropylcycloheptan-1-amine is1S/C10H19N.ClH/c11-10(9-5-6-9)7-3-1-2-4-8-10;/h9H,1-8,11H2;1H
. This indicates that the compound consists of a cycloheptane ring with a cyclopropyl group and an amine group attached to the same carbon atom. Physical And Chemical Properties Analysis
1-Cyclopropylcycloheptan-1-amine is a powder that is stored at room temperature . It has a molecular weight of 189.73 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Analytical Chemistry: Chromatography Standards
Due to its distinct chemical structure, “1-Cyclopropylcycloheptan-1-amine” can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures, enhancing the accuracy of analytical methods.
Each of these applications leverages the unique chemical structure of “1-Cyclopropylcycloheptan-1-amine” to serve different fields of scientific research. The compound’s versatility underscores its potential in advancing various areas of study and application .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing the dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye/face protection .
Mechanism of Action
Target of Action
Amines, in general, are known to interact with various biological targets, including receptors and enzymes .
Mode of Action
Amines typically interact with their targets through their lone pair of electrons on the nitrogen atom, which can form a coordinate bond with a suitable acceptor molecule .
Biochemical Pathways
Amines are known to play crucial roles in various biochemical pathways, including the modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Pharmacokinetics
The pharmacokinetics of amines can be influenced by factors such as the structure of the amine, the presence of functional groups, and the physicochemical properties of the compound .
Result of Action
Amines can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interaction .
properties
IUPAC Name |
1-cyclopropylcycloheptan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-10(9-5-6-9)7-3-1-2-4-8-10/h9H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBKNMZHDLJIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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